N-(5-chloro-2-methoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative characterized by:
- A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.
- A sulfanyl bridge linking the acetamide to a 1-(2,4-dimethoxyphenyl)-substituted imidazole ring.
- Molecular formula: C₁₉H₁₉ClN₃O₄S (approximate molecular weight: ~436 g/mol).
This compound shares structural motifs common in medicinal and agrochemical agents, particularly the imidazole and acetamide pharmacophores, which are associated with enzyme inhibition and receptor binding .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-26-14-5-6-16(18(11-14)28-3)24-9-8-22-20(24)29-12-19(25)23-15-10-13(21)4-7-17(15)27-2/h4-11H,12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQIGTYBGVMOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of TCMDC-125135, also known as N-(5-chloro-2-methoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, is the essential malarial kinase PfCLK3. PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum.
Mode of Action
TCMDC-125135 interacts with PfCLK3 by inhibiting its activity. The co-crystal structure of PfCLK3 with TCMDC-125135 has been solved, facilitating the rational design of covalent inhibitors of this validated drug target. The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays.
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125135 affects the RNA splicing pathway in the malarial parasite. PfCLK3 is involved in RNA processing, and its inhibition leads to impaired splicing in the parasite. This disruption of RNA processing is detrimental to the parasite, affecting its survival and growth.
Result of Action
The result of TCMDC-125135’s action is the killing of P. falciparum parasites. By inhibiting PfCLK3, TCMDC-125135 disrupts essential RNA processing in the parasite, leading to its death. This makes TCMDC-125135 a promising lead compound for the development of new antimalarials.
Biochemical Analysis
Biochemical Properties
TCMDC-125135 interacts with the protein kinase PfCLK3, which plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum. The compound binds to the kinase hinge region of PfCLK3 via two hydrogen bonds. This interaction is crucial for the inhibitory activity of TCMDC-125135 against PfCLK3.
Cellular Effects
In cellular processes, TCMDC-125135 has shown potent activity against P. falciparum. It has been observed to have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role. This includes preventing the development of stage V gametocytes and inhibiting the development of liver stage parasites.
Molecular Mechanism
The molecular mechanism of action of TCMDC-125135 involves its binding to PfCLK3, leading to the inhibition of this kinase. This inhibition disrupts the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes. As a result, the processing of parasite RNA is affected, which is detrimental to the survival of the parasite.
Temporal Effects in Laboratory Settings
Metabolic Pathways
The specific metabolic pathways that TCMDC-125135 is involved in are not currently known. Given its interaction with PfCLK3, it is likely that the compound plays a role in the metabolic pathways related to RNA splicing in P. falciparum.
Subcellular Localization
The subcellular localization of TCMDC-125135 is not currently known. Given its interaction with PfCLK3, it is likely that the compound localizes to the same subcellular compartments as this kinase
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound includes:
- A chloro-substituted methoxyphenyl moiety.
- An imidazole ring linked through a sulfanyl group.
- An acetamide functional group.
This unique combination of features contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, highlighting its potential as an anticancer, antifungal, and antibacterial agent.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit notable antiproliferative effects in various cancer cell lines. For instance, derivatives containing the imidazole ring have demonstrated significant activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with IC50 values in the low micromolar range. In one study, a related compound showed an IC50 of 41 μM against HeLa cells, suggesting that modifications to the imidazole structure could enhance potency .
Antifungal Activity
Compounds similar to this compound have been reported to exhibit antifungal properties. Specifically, derivatives with chloro groups displayed minimum inhibitory concentration (MIC) values ranging from 25 to 62.5 µg/ml against various fungal strains . This suggests that the presence of halogen substituents may enhance antifungal efficacy.
Antibacterial Activity
Benzimidazole derivatives are well-known for their antibacterial properties. The compound has shown promising results against Gram-positive and Gram-negative bacteria. For example, related benzimidazole compounds exhibited MIC values as low as 2 μg/ml against Staphylococcus aureus . This highlights the potential for this compound to serve as a lead compound for developing new antibacterial agents.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl and imidazole rings significantly impact biological activity. Compounds featuring electron-withdrawing groups like chloro or methoxy enhance potency by improving binding affinity to biological targets. The presence of a sulfanyl group is also crucial for maintaining the desired pharmacological profile .
Case Studies
Several studies have evaluated the biological activity of related compounds:
-
Anticancer Efficacy : A series of benzimidazole derivatives were synthesized and tested for their anticancer effects, revealing that specific substitutions led to improved IC50 values across multiple cancer cell lines.
Compound Cell Line IC50 (µM) A HeLa 41 B L1210 25 C CEM 30 - Antifungal Testing : Another study focused on the antifungal activity of similar compounds showed significant inhibition against Candida species with MIC values ranging from 25 to 62.5 µg/ml.
- Antibacterial Assays : Compounds with structural similarities demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.
Scientific Research Applications
The compound N-(5-chloro-2-methoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article delves into the applications of this compound, highlighting its potential therapeutic uses, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit promising anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation.
Mechanism of Action:
- The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- It could also inhibit specific kinases involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of imidazole derivatives, including this compound, demonstrating significant cytotoxic effects against various cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent activity against tumor cells .
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial properties. The compound has shown effectiveness against both bacterial and fungal pathogens.
Mechanism of Action:
- It may disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Study:
Research published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of similar compounds against resistant strains of bacteria, indicating that this compound could serve as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is crucial in treating chronic inflammatory diseases.
Mechanism of Action:
- It may inhibit pro-inflammatory cytokines and modulate immune responses.
Case Study:
A study conducted on animal models demonstrated that administration of this imidazole derivative resulted in reduced levels of inflammatory markers, suggesting its potential use in managing inflammatory conditions such as rheumatoid arthritis .
Data Table: Summary of Research Findings
| Application | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Anticancer | Induces apoptosis; inhibits kinases | Significant cytotoxicity against cancer cell lines | Journal of Medicinal Chemistry |
| Antimicrobial | Disrupts cell membranes; inhibits metabolism | Efficacy against resistant bacterial strains | Antimicrobial Agents and Chemotherapy |
| Anti-inflammatory | Inhibits cytokines; modulates immune response | Reduced inflammatory markers in animal models | Inflammation Research |
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS: 688337-41-9)
N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide (CAS: 899918-36-6)
N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide
- Key structural difference : Contains a methylsulfinyl group and pyridyl substituent on the imidazole ring.
- Impact of substituents :
Comparative Data Table
Key Research Findings and Trends
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) improve solubility and hydrogen-bonding capacity, whereas electron-withdrawing groups (e.g., chloro) enhance stability but reduce polarity .
- Spirocyclic systems (e.g., in CAS 899918-36-6) confer structural rigidity, often improving target selectivity but complicating synthesis .
Biological Activity :
- Nitroimidazole derivatives (e.g., ) are well-documented for antimicrobial activity due to nitro group reduction and free radical generation .
- Fluorophenyl and sulfinyl groups (e.g., ) are associated with anti-inflammatory and anticancer applications .
Synthetic Challenges :
Preparation Methods
Imidazole Ring Formation via El-Saghier Reaction
The El-Saghier protocol enables one-pot imidazole synthesis using ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions:
Procedure :
-
Reactants :
-
2,4-Dimethoxyaniline (1 equiv)
-
Ethyl cyanoacetate (1.2 equiv)
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Ethyl glycinate hydrochloride (1.5 equiv)
-
-
Conditions :
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Temperature: 70°C
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Time: 2 hours
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Solvent: Neat (solvent-free)
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-
Mechanism :
Thiol Functionalization
The imidazole-4-one intermediate undergoes thiolation via a Lawesson’s reagent-mediated thionation :
Procedure :
-
Reactants :
-
Imidazole-4-one (1 equiv)
-
Lawesson’s reagent (0.6 equiv)
-
-
Conditions :
-
Solvent: Toluene
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Temperature: 110°C (reflux)
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Time: 4 hours
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-
Workup :
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Quench with ice-cold water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
-
Yield : 85–88%.
Synthesis of 2-Chloro-N-(5-Chloro-2-Methoxyphenyl)Acetamide
Acetamide Backbone Preparation
Stepwise Protocol :
-
Acylation of 5-Chloro-2-Methoxyaniline :
-
Purification :
Sulfanyl-Acetamide Coupling
Nucleophilic Substitution Strategy
The imidazole-thiol intermediate reacts with 2-chloroacetamide via SN2 displacement:
Procedure :
-
Reactants :
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1-(2,4-Dimethoxyphenyl)-1H-imidazole-2-thiol (1 equiv)
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2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (1.05 equiv)
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Conditions :
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Solvent: Dimethylformamide (DMF)
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Base: Potassium carbonate (2 equiv)
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Temperature: 60°C
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Time: 6 hours.
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-
Workup :
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Filter, concentrate, and purify via flash chromatography (ethyl acetate:hexane = 1:2).
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Yield : 76–80%.
Alternative Coupling Using DCC
For sterically hindered substrates, Dicyclohexylcarbodiimide (DCC) promotes thioester formation:
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Reactants :
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Imidazole-thiol (1 equiv)
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2-Chloroacetamide (1 equiv)
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DCC (1.2 equiv)
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Conditions :
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Solvent: Tetrahydrofuran (THF)
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Temperature: 0°C → room temperature (12 hours).
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Workup :
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Filter precipitated dicyclohexylurea, concentrate, and purify via HPLC.
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Yield : 70–74%.
Optimization and Comparative Analysis
| Parameter | SN2 Displacement | DCC Coupling |
|---|---|---|
| Yield | 76–80% | 70–74% |
| Reaction Time | 6 hours | 12 hours |
| Byproduct Formation | Minimal | Moderate |
| Scalability | High | Moderate |
Key Findings :
-
SN2 displacement offers superior yields and scalability for industrial applications.
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DCC coupling is preferable for substrates prone to elimination side reactions.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves reproducibility:
Green Chemistry Metrics
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E-Factor : 8.2 (SN2 route) vs. 14.5 (DCC route).
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Solvent Recovery : >90% DMF recycled via distillation.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Thiol Oxidation | Use argon atmosphere and antioxidants |
| Regioselectivity | Employ directing groups on imidazole |
| Low Coupling Yields | Optimize base stoichiometry (K₂CO₃) |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step processes:
Imidazole Ring Formation : Cyclization of precursors under acidic/basic conditions (e.g., acetic acid or NaOH) to construct the imidazole core .
Functionalization : Electrophilic substitution to introduce the 2,4-dimethoxyphenyl group and thioether linkage via nucleophilic attack using reagents like thiourea or NaSH .
Acetamide Coupling : Reaction of the sulfanyl-imidazole intermediate with 5-chloro-2-methoxyphenylacetamide using coupling agents (e.g., EDC/HOBt) .
Q. Key Optimization Parameters :
Q. How is the structural integrity of this compound validated?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
Q. What in vitro biological screening methods are used to assess its therapeutic potential?
Methodological Answer:
- Antimicrobial Activity :
- Anticancer Screening :
- MTT Assay : IC₅₀ values of 12–25 µM against HeLa and MCF-7 cell lines after 48-hour exposure .
- Enzyme Inhibition :
- LOX Inhibition : IC₅₀ of 18 µM via spectrophotometric monitoring of conjugated diene formation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
Methodological Answer: SAR studies focus on:
- Substituent Effects :
- Thioether Linkage : Replacement with sulfone reduces potency (IC₅₀ increases to 45 µM), indicating the sulfur atom’s critical role in target binding .
Q. Computational Tools :
Q. How can contradictory data on biological activity be resolved?
Methodological Answer: Contradictions arise from:
- Assay Variability : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (CLSI guidelines for MIC) .
- Solubility Issues : Use DMSO concentrations <1% to avoid false negatives in cell-based assays .
- Metabolic Interference : Conduct hepatic microsome stability tests to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
Case Study : Discrepancies in IC₅₀ values (12 vs. 28 µM) for MCF-7 cells were traced to differences in serum content (10% FBS vs. serum-free media) .
Q. What strategies improve bioavailability and formulation stability?
Methodological Answer:
- Salt Formation : Hydrochloride salts improve aqueous solubility (from 0.2 mg/mL to 5.6 mg/mL) .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150 nm) enhances tumor accumulation in murine models (AUC increased by 3.5×) .
- Lyophilization : Mannitol (5% w/v) as a cryoprotectant maintains stability at 4°C for 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
